IR-797 chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

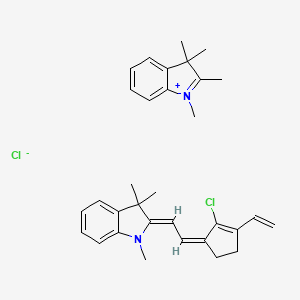

2D Structure

Properties

IUPAC Name |

(2Z)-2-[(2Z)-2-(2-chloro-3-ethenylcyclopent-2-en-1-ylidene)ethylidene]-1,3,3-trimethylindole;1,2,3,3-tetramethylindol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN.C12H16N.ClH/c1-5-14-10-11-15(19(14)21)12-13-18-20(2,3)16-8-6-7-9-17(16)22(18)4;1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-9,12-13H,1,10-11H2,2-4H3;5-8H,1-4H3;1H/q;+1;/p-1/b15-12-,18-13-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWMSVUJNINVSX-JPFIWWGISA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)C.CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=C3Cl)C=C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)C.CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\CCC(=C3Cl)C=C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IR-797 Chloride: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical structure, properties, and applications of IR-797 chloride, a near-infrared fluorescent dye and photosensitizer.

This compound is a versatile polymethine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum. Its unique photophysical properties make it a valuable tool in various research and development areas, including photodynamic therapy, fluorescent imaging, and as a component in drug delivery systems. The ability of NIR light to penetrate deeper into biological tissues compared to visible light makes this compound particularly suitable for in vivo imaging and therapeutic applications.

Chemical Structure and Identification

This compound, systematically named 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride, is a cationic cyanine dye.[1] Its structure consists of two indoline rings linked by a polymethine chain, which is responsible for its characteristic spectral properties.

Chemical Structure:

(Image source: Santa Cruz Biotechnology)

Physicochemical and Spectral Properties

The key properties of this compound are summarized in the table below, providing a quick reference for experimental design and application.

| Property | Value | References |

| IUPAC Name | 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride | [1] |

| CAS Number | 110992-55-7 | [1] |

| Molecular Formula | C₃₁H₃₄Cl₂N₂ | [1] |

| Molecular Weight | 505.52 g/mol | |

| Appearance | Solid | |

| Melting Point | 116.7 - 128.0 °C | |

| Absorption Max (λmax) | 797 nm (in Methanol) | |

| ~700 nm | ||

| Solubility | Soluble in Methanol | |

| 10 mM in DMSO | ||

| Storage Temperature | Room Temperature or -20°C |

Note: Discrepancies in the absorption maximum may be due to solvent effects or measurement conditions.

Key Experimental Protocols

While specific protocols for this compound are often application-dependent and may require optimization, this section provides a detailed methodology for a general cellular staining procedure for fluorescence microscopy, a common application for this type of dye.

General Protocol for Staining Adherent Cells with this compound for Fluorescence Microscopy:

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (Optional, for intracellular targets)

-

Mounting medium

-

Glass coverslips and microscope slides

-

Adherent cells cultured on sterile glass coverslips in a petri dish or multi-well plate

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Culture: Culture adherent cells on sterile glass coverslips until they reach the desired confluency (typically 60-80%).

-

Staining:

-

Dilute the this compound stock solution to the desired final working concentration (typically in the low micromolar range, optimization is recommended) in pre-warmed cell culture medium or PBS.

-

Remove the cell culture medium from the cells.

-

Wash the cells gently with PBS.

-

Add the staining solution to the cells and incubate for a duration determined by optimization (e.g., 15-30 minutes) at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with PBS to remove unbound dye.

-

-

Fixation (Optional but Recommended):

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting:

-

Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation ~790 nm / Emission >810 nm).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for fluorescently labeling cells for microscopy.

Caption: General workflow for staining adherent cells with this compound.

Applications in Research and Development

This compound's properties lend it to several key research applications:

-

Photodynamic Therapy (PDT): As a photosensitizer, this compound can be used to generate reactive oxygen species upon irradiation with NIR light, leading to localized cell death. This makes it a promising agent for cancer therapy research, where targeted cell killing is desired.

-

Fluorescent Imaging: Its fluorescence in the NIR window allows for high-resolution imaging in biological samples with reduced background autofluorescence and deeper tissue penetration compared to visible light fluorophores. This is particularly advantageous for in vivo imaging studies in animal models.

-

Drug Delivery Systems: this compound can be encapsulated within or conjugated to nanoparticles to create theranostic agents. These systems can simultaneously deliver a therapeutic payload and provide a fluorescent signal for tracking the biodistribution and target accumulation of the delivery vehicle.

Signaling Pathway Interactions

Currently, there is no evidence to suggest that this compound directly participates in or modulates specific cellular signaling pathways. Its primary mechanism of action in biological systems is as a fluorescent probe for imaging or as a photosensitizer that induces cytotoxicity through light activation, rather than through specific receptor binding or enzyme inhibition.

Conclusion

References

IR-797 Chloride: A Technical Deep Dive into its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a lipophilic, near-infrared (NIR) cyanine dye that has garnered significant interest within the scientific community for its potential applications in various biomedical research fields.[1] Its strong absorption and emission characteristics in the NIR window (700-900 nm) make it a valuable tool for in vivo imaging, photodynamic therapy, and as a component in the development of targeted drug delivery systems.[1] This technical guide provides a comprehensive overview of the core absorption and emission spectra of this compound, outlines detailed experimental protocols for its characterization, and presents a logical workflow for these spectroscopic analyses.

Core Photophysical Properties

This compound's utility is fundamentally linked to its interaction with light. As a cyanine dye, it possesses a polymethine chain that dictates its spectral properties. The delocalized π-electron system across this chain is responsible for its strong absorption in the near-infrared region. One of the notable characteristics of this compound is its propensity for aggregation-induced emission (AIE), a phenomenon where the dye exhibits enhanced fluorescence in an aggregated state.[2][3][4] Furthermore, it has been reported to exhibit cytotoxic properties, a factor to be considered in its application.

Quantitative Spectral Data

The following table summarizes the available quantitative data for the absorption and emission spectra of this compound. It is important to note that comprehensive, experimentally determined values for all photophysical parameters are not consistently reported across publicly available literature. The data presented here is compiled from supplier specifications and scientific publications. Researchers are strongly encouraged to perform their own detailed spectroscopic analysis for their specific experimental conditions.

| Parameter | Value | Solvent | Citation |

| Absorption Maximum (λmax) | ~797 nm | Methanol | |

| Absorption Maximum (λmax) | ~700 nm | Not Specified | |

| Molar Extinction Coefficient (ε) | Not Specified | - | |

| Emission Maximum (λem) | Not Specified | - | |

| Fluorescence Quantum Yield (ΦF) | Not Specified | - | |

| Solubility | Soluble | Methanol, DMSO |

Note: The molar extinction coefficient and fluorescence quantum yield are critical parameters for many applications and are highly dependent on the solvent and local environment. These values should be experimentally determined using the protocols outlined below.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the absorption and emission spectra of this compound. These protocols are based on standard spectroscopic techniques for cyanine dyes.

Determination of Absorption Spectrum and Molar Extinction Coefficient

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound in a specific solvent.

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., methanol or DMSO)

-

UV-Vis spectrophotometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound using an analytical balance.

-

Dissolve the dye in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Serial Dilutions:

-

Perform a series of dilutions from the stock solution to prepare at least five different concentrations of this compound. The final concentrations should yield absorbance values between 0.1 and 1.0 at the expected λmax to ensure linearity according to the Beer-Lambert law.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range to scan from approximately 600 nm to 900 nm.

-

Use the pure solvent as a blank to zero the instrument.

-

-

Data Acquisition:

-

Measure the absorbance spectrum of each of the diluted solutions.

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

-

Calculation of Molar Extinction Coefficient:

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting linear fit will be the molar extinction coefficient (ε) since the path length (b) is 1 cm. The units of ε will be M⁻¹cm⁻¹.

-

Determination of Emission Spectrum and Fluorescence Quantum Yield

Objective: To determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield (ΦF) of this compound.

Materials:

-

This compound solutions of known absorbance (prepared as above)

-

Fluorescence spectrometer

-

A suitable fluorescence standard with a known quantum yield in the NIR region (e.g., Indocyanine Green in DMSO)

-

Spectrophotometric grade solvent

-

Quartz cuvettes (4-sided polished for fluorescence)

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Prepare a solution of the fluorescence standard in the same solvent with a similar absorbance at the same excitation wavelength.

-

-

Spectrometer Setup:

-

Turn on the fluorescence spectrometer and allow it to warm up.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Set the emission scan range to be from the excitation wavelength +10 nm to approximately 950 nm.

-

Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Data Acquisition:

-

Measure the emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

-

Measure the emission spectrum of the fluorescence standard.

-

Measure the emission spectrum of the this compound solution under identical instrument settings.

-

Identify the wavelength of maximum emission (λem).

-

-

Calculation of Relative Fluorescence Quantum Yield:

-

The relative quantum yield (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

ΦF_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound and the relationship between its photophysical properties.

Caption: Workflow for Spectroscopic Characterization of this compound.

Caption: Relationship between Absorption and Emission Processes.

References

An In-depth Technical Guide to the Research Applications of IR-797 Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Applications in Research

IR-797 chloride is a versatile near-infrared (NIR) cyanine dye predominantly utilized in biomedical research for its potent photosensitizing and fluorescent properties. Its primary applications lie in the fields of oncology and bio-imaging, specifically in photodynamic therapy (PDT), photothermal therapy (PTT), and in vivo fluorescence imaging. The dye's ability to absorb and emit light in the NIR window (approximately 700-900 nm) is particularly advantageous for deep tissue applications, as light in this range experiences reduced scattering and absorption by endogenous molecules like hemoglobin and water.

Photodynamic and Photothermal Therapy

As a photosensitizer, this compound can be excited by NIR light to generate reactive oxygen species (ROS), which are cytotoxic to cancer cells, forming the basis of PDT. In PTT, the dye absorbs NIR light and converts it into heat, leading to hyperthermia and subsequent ablation of tumor tissue. To enhance its therapeutic efficacy and biocompatibility, IR-797 is often encapsulated within nanoparticles, such as poly(lactic-co-glycolide) (PLGA) nanoparticles. This formulation improves the dye's stability, and circulation time, and allows for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

Near-Infrared Fluorescence Imaging

The inherent fluorescence of this compound makes it a valuable contrast agent for in vivo imaging. When incorporated into nanoparticles, it can be used to track the biodistribution and tumor accumulation of these delivery systems in real-time. This dual-modality, combining therapeutic and diagnostic capabilities, positions this compound as a significant tool in the development of theranostic agents for cancer treatment.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound and its nanoparticle formulations as reported in preclinical research.

| Nanoparticle Formulation | Parameter | Value | Reference |

| IR-797-loaded PLGA NPs | Mean Diameter | 270 nm | [1] |

| Loading Efficiency | 60% | [1] | |

| Surface Charge | Negative | [1] |

| In Vivo Photothermal Therapy (HeLa Tumor Model) | Treatment Group | Laser Power Density | Duration | Max. Tumor Temperature | Reference |

| PEG-IR-797 NPs + Laser | 1 W/cm² | 10 min | ~43.8 °C | [2] | |

| IR-797 NPs + Laser | 1 W/cm² | 10 min | Not Specified | [2] | |

| PBS + Laser | 1 W/cm² | 10 min | Not Specified |

| Biodistribution of Nanoparticles (General) | Organ | Nanoparticle Biodistribution Coefficient (%ID/g) | Reference |

| Liver | 17.56 | ||

| Spleen | 12.1 | ||

| Kidney | 3.1 | ||

| Lungs | 2.8 | ||

| Heart | 1.8 | ||

| Tumor | 3.4 |

Experimental Protocols

In Vivo Near-Infrared Fluorescence Imaging Protocol (Adapted for IR-797 Nanoparticles)

This protocol provides a generalized procedure for in vivo NIR fluorescence imaging in a mouse tumor model using this compound-loaded nanoparticles.

1. Animal Preparation:

-

House mice in accordance with institutional guidelines.

-

For tumor models, subcutaneously implant cancer cells (e.g., HeLa) and allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter).

-

Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane) for the duration of the imaging procedure.

-

Remove fur from the imaging area to minimize light scattering and absorption.

2. Probe Administration:

-

Suspend the IR-797-loaded nanoparticles in a biocompatible solvent (e.g., sterile PBS).

-

Administer the nanoparticle suspension to the mouse via intravenous (tail vein) injection. The typical injection volume for a mouse is 100-200 µL. The dosage will depend on the specific nanoparticle formulation and IR-797 concentration.

3. In Vivo Imaging:

-

Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS).

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window for tumor accumulation.

-

Use appropriate excitation and emission filters for IR-797 (Excitation: ~790 nm, Emission: >810 nm).

4. Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity.

-

Express the data as average radiant efficiency or other appropriate units to assess the biodistribution and tumor-targeting efficacy of the nanoparticles.

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This in vitro assay is used to assess the phototoxic potential of substances like this compound. The protocol is based on the OECD Test Guideline 432.

1. Cell Culture and Seeding:

-

Culture Balb/c 3T3 mouse fibroblasts in appropriate culture medium.

-

Seed the cells in two 96-well plates at a density that allows them to form a sub-confluent monolayer after 24 hours (e.g., 1x10⁴ cells/well).

2. Treatment with Test Substance:

-

After 24 hours, replace the culture medium with a medium containing various concentrations of this compound. Prepare a range of eight different concentrations.

-

Incubate the plates for 1 hour at 37°C and 7.5% CO₂.

3. Irradiation:

-

Expose one of the 96-well plates to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). The other plate should be kept in the dark under the same conditions.

4. Post-Irradiation Incubation:

-

Replace the treatment medium in both plates with fresh culture medium.

-

Incubate both plates for another 24 hours.

5. Neutral Red Uptake and Measurement:

-

After incubation, wash the cells and add a medium containing neutral red (a vital dye). Incubate for 3 hours to allow the viable cells to take up the dye.

-

After the incubation, wash the cells and add a destaining solution to extract the neutral red from the cells.

-

Measure the absorbance of the destaining solution at 540 nm using a microplate reader.

6. Data Analysis:

-

Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates relative to the untreated controls.

-

Determine the IC50 values (the concentration that causes a 50% reduction in viability) for both conditions.

-

A significant decrease in the IC50 value in the irradiated plate compared to the non-irradiated plate indicates a phototoxic potential.

Visualizations

Experimental Workflow for In Vivo Photothermal Therapy

Caption: Workflow for in vivo photothermal therapy using IR-797 nanoparticles.

Proposed Mechanism of Photothermal-Induced Apoptosis

Caption: Proposed mechanism of IR-797 mediated photothermal-induced apoptosis.

References

In-Depth Technical Guide to the Photophysical Properties of Near-Infrared Heptamethine Cyanine Dyes: A Focus on IR-797 Chloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of IR-797 chloride, a near-infrared (NIR) heptamethine cyanine dye. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide leverages data from the closely related and well-characterized heptamethine cyanine dye, IR-783, as a representative analog. This approach allows for a detailed exploration of the expected photophysical behavior and experimental methodologies relevant to this class of dyes.

Introduction to this compound and Near-Infrared Cyanine Dyes

This compound is a near-infrared (NIR) dye belonging to the heptamethine cyanine class. These dyes are characterized by two heterocyclic nuclei joined by a polymethine chain, which is responsible for their strong absorption and fluorescence in the NIR region (700-900 nm). This spectral window is particularly advantageous for biological applications due to the reduced scattering and absorption of light by endogenous molecules such as hemoglobin and water, allowing for deeper tissue penetration.

This compound is noted for its solubility in solvents like methanol and its applications as a laser dye. It exhibits cytotoxic properties and has been investigated for its potential in photodynamic therapy (PDT) and bioimaging. Like other cyanine dyes, its photophysical properties can be sensitive to the solvent environment.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for the representative heptamethine cyanine dye, IR-783. These values provide an estimate of the expected performance of this compound.

| Parameter | Value | Solvent/Conditions |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | Methanol |

| Fluorescence Quantum Yield (Φf) | ~0.10 - 0.20 | Methanol |

| Absorption Maximum (λabs) | ~783 nm | Methanol |

| Emission Maximum (λem) | ~806 nm | Methanol |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Methodology:

-

Preparation of Stock Solution: A stock solution of the dye is prepared by dissolving a precisely weighed amount in a high-purity solvent (e.g., methanol) to a known concentration.

-

Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations.

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used.

-

Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient is calculated from the slope of the linear fit of this plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

-

Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen. For NIR dyes, Indocyanine Green (ICG) or IR-140 are common standards.

-

Preparation of Solutions: A series of dilute solutions of both the sample dye and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

Absorbance and Fluorescence Measurements: The absorbance of each solution is measured at the excitation wavelength. The fluorescence emission spectra are then recorded for each solution using a spectrofluorometer, exciting at the same wavelength.

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (m_s / m_r) * (n_s² / n_r²)

where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

Visualizing Experimental Workflows and Signaling Pathways

General Workflow for In Vivo Fluorescence Imaging

The following diagram illustrates a typical workflow for using a NIR dye like this compound for in vivo tumor imaging.

A Technical Guide to the Solubility of IR-797 Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of the near-infrared (NIR) fluorescent dye, IR-797 chloride. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this dye in their work. The guide includes a summary of solubility data in various solvents, a detailed experimental protocol for solubility determination, and visualizations of relevant biological and experimental workflows.

Core Properties of this compound

This compound is a heptamethine cyanine dye known for its strong absorption and fluorescence in the near-infrared spectrum, typically with an absorption maximum around 797 nm in methanol.[1][2] Its chemical formula is C₃₁H₃₄Cl₂N₂, and it has a molecular weight of 505.52 g/mol .[1][2][3] This dye is frequently used in various biomedical applications, including as a labeling agent for in vivo imaging and as a component in the formulation of nanoparticles for photodynamic therapy and drug delivery.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in experimental and developmental settings. The dye is generally described as being "solvent soluble." The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents.

| Solvent | Formula | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 10 mg/mL (19.78 mM) | The use of sonication may be required to achieve this concentration. It is also recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic. |

| Methanol | CH₃OH | Polar Protic | Soluble | This compound is readily soluble in methanol. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Data not available | Based on its polar aprotic nature, some level of solubility is expected. |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | As a polar protic solvent similar to methanol, some solubility is anticipated. |

| Water | H₂O | Polar Protic | Sparingly Soluble | The hydrophobic nature of the core IR-797 molecule suggests limited solubility in aqueous solutions without solubilizing agents. |

Experimental Protocol: Determination of Solubility

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Methanol, Water)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Analytical balance

-

Microcentrifuge

-

Spectrophotometer

-

Calibrated pipettes

-

Glass vials with screw caps

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should appear saturated with undissolved solid material at the bottom.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the supernatant from the saturated solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).

-

Visualization of Relevant Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway involving IR-797 and a typical experimental workflow for the preparation of IR-797-loaded nanoparticles.

Caption: Apoptotic signaling pathway induced by PEG-IR-797 nanoparticles.

Caption: A generalized workflow for the preparation of PEG-IR-797 nanoparticles.

References

A Comprehensive Technical Guide to the Safe Handling of IR-797 Chloride

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This in-depth guide provides a technical overview of the safety and handling precautions for IR-797 chloride, a near-infrared (NIR) dye with applications in photodynamic therapy and bio-imaging.[1][2][3]

Chemical and Physical Properties

This compound is a solid, methanol-soluble laser dye.[4] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Reference |

| Synonyms | 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride | [5] |

| CAS Number | 110992-55-7 | |

| Molecular Formula | C₃₁H₃₄Cl₂N₂ | |

| Molecular Weight | 505.52 g/mol | |

| Appearance | Solid | |

| Melting Point | 116.7 - 128.0 °C | |

| Maximum Absorption (λmax) | 797 nm (in methanol) | |

| Purity | ≥ 70% (Dye content) | |

| Storage Temperature | -20°C |

Hazard Identification and Safety Precautions

While a comprehensive toxicological profile for this compound is not widely available, it is known to be cytotoxic. Standard laboratory safety protocols should be strictly followed. The following sections detail the necessary precautions.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The recommended PPE for handling this compound is outlined below.

References

Methodological & Application

Application Notes and Protocols for IR-797 Chloride Nanoparticle Formulation for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye with significant potential in the field of nanomedicine.[1] Its strong absorbance in the NIR region (around 797 nm) allows for deep tissue penetration, making it an ideal candidate for applications such as in vivo imaging and photothermal therapy (PTT). When formulated into nanoparticles, this compound can be effectively delivered to target tissues, such as tumors, enhancing therapeutic efficacy while minimizing systemic toxicity. These nanoparticles can serve as both imaging agents and photothermal transducers, enabling simultaneous diagnosis and treatment (theranostics). This document provides detailed application notes and experimental protocols for the formulation, characterization, and application of this compound-loaded nanoparticles for drug delivery and photothermal therapy.

Data Presentation: Physicochemical Properties of IR-797 Nanoparticles

The following tables summarize representative quantitative data for IR-797 loaded nanoparticles, compiled from various studies. It is important to note that specific values will vary depending on the formulation parameters.

Table 1: Size and Surface Charge of IR-797 Loaded Nanoparticles

| Nanoparticle Formulation | Polymer/Lipid Matrix | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Polymeric Nanoparticles | PLGA | 270 | < 0.2 | -15 to -30 |

| Liposomes | DSPC/Cholesterol | 100 - 150 | < 0.15 | -10 to -25 |

| Albumin Nanoparticles | Bovine Serum Albumin | 150 - 200 | < 0.2 | -20 to -40 |

Data is representative and may vary based on specific formulation protocols.

Table 2: Drug Loading and Encapsulation Efficiency

| Nanoparticle Formulation | Polymer/Lipid Matrix | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| Polymeric Nanoparticles | PLGA | 1 - 5 | 60 - 80 |

| Liposomes | DSPC/Cholesterol | 0.5 - 2 | 50 - 70 |

| Albumin Nanoparticles | Bovine Serum Albumin | 2 - 8 | 70 - 90 |

Drug loading is dependent on the initial drug-to-polymer/lipid ratio and the formulation method.

Experimental Protocols

Formulation of this compound-Loaded PLGA Nanoparticles

This protocol is based on a widely used emulsion-solvent evaporation method for encapsulating hydrophobic agents like IR-797 into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[2][3]

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Probe sonicator or homogenizer

-

Rotary evaporator

-

Centrifuge

Protocol:

-

Organic Phase Preparation: Dissolve 100 mg of PLGA and 5 mg of this compound in 5 mL of DCM in a glass vial. Vortex or sonicate briefly to ensure complete dissolution.

-

Emulsification: Add the organic phase dropwise to 20 mL of a 2% PVA solution while stirring at 600-800 rpm on a magnetic stirrer.

-

Sonication: Immediately after the addition of the organic phase, sonicate the mixture using a probe sonicator on ice for 3-5 minutes at 40-50% amplitude. This will form a stable oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator. Evaporate the DCM under reduced pressure at room temperature for 2-4 hours to solidify the nanoparticles.

-

Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove residual PVA and unencapsulated IR-797.

-

Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.

Characterization of IR-797 Nanoparticles

a) Size and Zeta Potential:

-

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Protocol:

-

Resuspend a small aliquot of the nanoparticle solution in deionized water or phosphate-buffered saline (PBS) to an appropriate concentration.

-

Transfer the suspension to a disposable cuvette.

-

Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate.

-

b) Encapsulation Efficiency and Drug Loading:

-

Technique: UV-Vis Spectroscopy.

-

Protocol:

-

During the nanoparticle preparation, collect the supernatant after the first centrifugation step.

-

Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of IR-797 (approx. 797 nm).

-

Calculate the amount of free IR-797 in the supernatant using a standard curve of known IR-797 concentrations.

-

Determine the Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%) using the following formulas:

-

EE (%) = [(Total amount of IR-797 - Amount of free IR-797) / Total amount of IR-797] x 100

-

DLC (%) = [Weight of encapsulated IR-797 / Total weight of nanoparticles] x 100

-

-

In Vitro Cellular Uptake and Cytotoxicity

a) Cell Culture:

-

Select a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

b) Cellular Uptake Study:

-

Technique: Fluorescence Microscopy or Flow Cytometry.

-

Protocol:

-

Seed cells in a 24-well plate (for microscopy) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.

-

Treat the cells with IR-797-loaded nanoparticles at a desired concentration for different time points (e.g., 1, 4, 12, 24 hours).

-

For microscopy, wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI. Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

-

For flow cytometry, wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.

-

c) Cytotoxicity Assay (MTT Assay):

-

Technique: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of free IR-797, empty nanoparticles, and IR-797-loaded nanoparticles for 24 or 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

In Vitro Photothermal Therapy

Protocol:

-

Seed cancer cells in a 96-well plate and treat with IR-797-loaded nanoparticles as described in the cytotoxicity assay.

-

After a predetermined incubation time to allow for nanoparticle uptake, irradiate the cells with an 808 nm NIR laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).

-

Include control groups: untreated cells, cells treated with nanoparticles but without laser irradiation, and cells with laser irradiation but without nanoparticles.

-

After irradiation, incubate the cells for another 24 hours.

-

Assess cell viability using the MTT assay as described above to determine the photothermal killing efficacy.

Mandatory Visualizations

Discussion

The protocols provided herein offer a foundational framework for the development and evaluation of this compound-loaded nanoparticles. The choice of nanoparticle matrix (e.g., PLGA, liposomes, albumin) will influence the physicochemical properties and in vivo behavior of the formulation.[2][4] Researchers should optimize formulation parameters to achieve desired characteristics such as size, surface charge, and drug loading.

The cellular uptake of cyanine dye-loaded nanoparticles is a complex process that can involve multiple pathways, including transporter-mediated uptake (e.g., via OATPs) and endocytosis. The subsequent application of NIR light triggers a photothermal effect, leading to localized hyperthermia and the generation of reactive oxygen species (ROS). This can induce cancer cell death through various signaling pathways, including cell cycle arrest and apoptosis.

It is crucial to conduct thorough characterization and in vitro testing to ensure the quality, efficacy, and safety of the nanoparticle formulation before proceeding to in vivo studies. The application notes and protocols in this document are intended to serve as a comprehensive guide for researchers in this exciting area of nanomedicine.

References

- 1. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Research Portal [repository.lib.umassd.edu]

- 4. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Imaging with IR-797 Chloride: A Step-by-Step Guide for Researchers

Application Notes and Protocols for Preclinical Research and Drug Development

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of IR-797 chloride, a near-infrared (NIR) fluorescent dye, for in vivo imaging. NIR imaging offers significant advantages for preclinical studies, including deep tissue penetration and low autofluorescence, enabling sensitive and longitudinal monitoring of biological processes in living animals.

Introduction to this compound for In Vivo Imaging

This compound is a heptamethine cyanine dye that absorbs and emits light in the near-infrared spectrum. Its favorable optical properties make it a valuable tool for a range of in vivo applications, including vascular imaging, tumor visualization, and tracking of labeled cells or nanoparticles. When properly formulated and administered, this compound can provide high-contrast images of anatomical structures and physiological functions.

The use of NIR dyes like this compound is advantageous due to the minimal absorption of light by biological tissues in the 700-900 nm window, which allows for deeper tissue penetration compared to visible light fluorophores.[1] This, combined with lower tissue autofluorescence in the NIR range, results in a higher signal-to-background ratio and improved sensitivity for in vivo imaging.

Properties of this compound

A summary of the key properties of this compound is presented in the table below. Understanding these characteristics is crucial for designing and executing successful in vivo imaging experiments.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₃₄Cl₂N₂ | [2][3][4][5] |

| Molecular Weight | 505.52 g/mol | |

| CAS Number | 110992-55-7 | |

| Appearance | Solid | |

| Absorption Maximum (λmax) | ~797 nm (in methanol) | |

| Emission Maximum (λem) | ~820 - 840 nm (estimated in vivo) | Inferred from similar cyanine dyes |

| Solubility | Soluble in methanol and DMSO |

Experimental Protocols

This section provides detailed protocols for the preparation and administration of this compound, as well as the subsequent in vivo imaging procedure.

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and biocompatible solution of this compound for intravenous injection in small animals.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, low-protein binding microcentrifuge tubes

-

Sterile syringe filters (0.22 µm)

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Stock Solution Preparation:

-

In a sterile microcentrifuge tube, prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Vortex thoroughly until the dye is completely dissolved. Gentle sonication can be used to aid dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution Preparation (for intravenous injection):

-

On the day of the experiment, thaw the stock solution at room temperature.

-

Calculate the required volume of the working solution based on the animal's weight and the desired final dose. A typical starting dose is in the range of 0.1 - 1.0 mg/kg.

-

Dilute the stock solution with sterile saline or PBS to the final desired concentration. For example, to prepare a 0.1 mg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution in 900 µL of sterile saline.

-

Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5%) to avoid toxicity.

-

Vortex the working solution gently.

-

Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Keep the working solution protected from light until injection.

-

Animal Handling and Administration

Objective: To administer the prepared this compound solution to a mouse via intravenous (tail vein) injection.

Materials:

-

Mouse (e.g., BALB/c or nude mouse)

-

Anesthesia (e.g., isoflurane) and anesthesia induction chamber/nose cone

-

Animal restrainer for tail vein injection

-

Insulin syringe (e.g., 29-31 gauge) with the prepared this compound solution

-

Heat lamp or warming pad

-

70% ethanol wipes

Protocol:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

-

Once the animal is fully anesthetized, place it in a restrainer to expose the tail.

-

To aid in visualization of the tail veins, gently warm the tail using a heat lamp or a warming pad for a few minutes. This will cause vasodilation.

-

Wipe the tail with a 70% ethanol wipe to clean the injection site.

-

-

Intravenous Injection:

-

Identify one of the lateral tail veins.

-

Carefully insert the needle (bevel up) into the vein at a shallow angle.

-

Slowly inject the calculated volume of the this compound working solution. The maximum recommended bolus injection volume for a mouse is typically around 100-200 µL.

-

If the injection is successful, you should not feel any resistance and there should be no swelling at the injection site.

-

After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

-

Post-Injection Monitoring:

-

Monitor the animal until it has fully recovered from anesthesia.

-

Return the animal to its cage with easy access to food and water.

-

In Vivo Fluorescence Imaging

Objective: To acquire whole-body fluorescence images of the mouse to visualize the biodistribution of this compound.

Materials:

-

In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped for NIR fluorescence imaging.

-

Anesthesia system integrated with the imaging chamber.

-

Animal warming pad within the imaging chamber.

Protocol:

-

Imaging System Setup:

-

Turn on the in vivo imaging system and allow the camera to cool to its operating temperature.

-

Select the appropriate excitation and emission filters for this compound. Based on its properties, the following settings are recommended as a starting point:

-

Excitation Filter: 745 nm or 780 nm

-

Emission Filter: 820 nm or 840 nm long-pass

-

-

Set the imaging parameters, including exposure time, binning, and f/stop. These may need to be optimized to achieve a good signal-to-noise ratio without saturation.

-

-

Image Acquisition:

-

Anesthetize the mouse as described in section 3.2.

-

Place the anesthetized mouse on the imaging stage in a supine or prone position. Ensure the animal is kept warm throughout the imaging session.

-

Acquire a baseline (pre-injection) fluorescence image to measure the background autofluorescence.

-

Administer the this compound solution as described in section 3.2.

-

Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the dye.

-

A white light or photographic image should also be acquired at each time point to serve as an anatomical reference.

-

-

Data Analysis:

-

Use the imaging system's software to overlay the fluorescence images onto the photographic images.

-

Define regions of interest (ROIs) over specific organs or tissues (e.g., tumor, liver, kidneys) to quantify the fluorescence intensity.

-

The fluorescence intensity is typically expressed as average radiance (photons/s/cm²/sr).

-

Plot the fluorescence intensity in different ROIs over time to analyze the pharmacokinetics and biodistribution of this compound.

-

Data Presentation

Quantitative data from in vivo imaging studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Biodistribution of this compound in a Tumor-Bearing Mouse Model (Example Data)

| Organ/Tissue | Average Radiance (photons/s/cm²/sr) at 4 hours post-injection |

| Tumor | 2.5 x 10⁸ |

| Liver | 8.1 x 10⁸ |

| Kidneys | 4.2 x 10⁸ |

| Lungs | 1.5 x 10⁸ |

| Muscle | 5.0 x 10⁷ |

Table 2: Pharmacokinetic Parameters of a Similar Cyanine Dye (SIDAG) for Reference

| Parameter | Value |

| Plasma Half-life | 89 ± 15 min |

| Elimination Route | Primarily Renal |

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the in vivo imaging workflow with this compound.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low fluorescence signal | - Incorrect filter selection- Low dye dose- Rapid clearance of the dye- Quenching of the dye in the biological environment | - Optimize excitation and emission filters.- Perform a dose-response study to find the optimal dye concentration.- Image at earlier time points.- Consider formulating the dye in nanoparticles or with a stabilizing agent like BSA to improve in vivo stability. |

| High background signal | - Autofluorescence from animal fur or diet- Light leak in the imaging chamber | - Shave the imaging area on the animal.- Use a low-fluorescence diet for at least one week prior to imaging.- Ensure the imaging chamber is completely light-tight. |

| Inconsistent results | - Inconsistent injection volume or rate- Variation in animal physiology- Instability of the dye solution | - Use a consistent and slow injection technique.- Standardize animal age, weight, and health status.- Prepare the dye solution fresh for each experiment and protect it from light. |

| Toxicity or adverse events | - High concentration of DMSO in the injection- High dose of the dye | - Ensure the final DMSO concentration in the injected volume is less than 5%.- Perform a toxicity study to determine the maximum tolerated dose. |

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification and Biodistribution of Iron Oxide Nanoparticles in the Primary Clearance Organs of Mice using T1 Contrast for Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Fluorescence Microscopy: Lessons From Observing Cell Behavior in Their Native Environment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IR-797 Chloride in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction to IR-797 Chloride

This compound is a near-infrared (NIR) cyanine dye with fluorescent properties that make it a valuable tool for various biological applications, including flow cytometry. Its emission in the NIR spectrum (typically above 700 nm) offers significant advantages over traditional fluorochromes that emit in the visible range. These benefits include reduced autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio, and deeper tissue penetration for in vivo studies. This compound is a lipophilic cation, which facilitates its accumulation in mitochondria of live cells, driven by the mitochondrial membrane potential.

Principle of Action in Flow Cytometry

In flow cytometry, this compound can be utilized primarily for the assessment of cell viability and mitochondrial membrane potential.

-

Viability Assessment: Healthy cells with intact plasma membranes will largely exclude the dye, resulting in low fluorescence. In contrast, cells with compromised membranes (a hallmark of late apoptosis or necrosis) will allow the dye to enter and stain intracellular components, leading to a significant increase in fluorescence. This allows for the clear distinction between live and dead cell populations.

-

Mitochondrial Membrane Potential: Due to its cationic nature, this compound accumulates in the mitochondria of healthy, non-apoptotic cells, which maintain a high negative mitochondrial membrane potential. This accumulation leads to a bright fluorescent signal. In apoptotic cells, the mitochondrial membrane potential collapses, leading to a decrease in the accumulation of this compound and a subsequent reduction in fluorescence intensity. This change in fluorescence can be quantified by flow cytometry to monitor the progression of apoptosis.

Data Presentation

While specific quantitative data for this compound in various cell lines is not extensively published, the following table provides a representative example of expected results when using a near-infrared dye for viability and mitochondrial membrane potential analysis.

| Parameter | Live Cells | Apoptotic Cells | Necrotic Cells |

| Mean Fluorescence Intensity (MFI) of this compound | High | Low to Moderate | Very High |

| Forward Scatter (FSC) | Normal | Decreased | Decreased |

| Side Scatter (SSC) | Normal | Increased | Variable |

Experimental Protocols

Protocol 1: Cell Viability Assessment using this compound

This protocol is designed for the discrimination of live and dead cells in a suspension culture.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Flow cytometry tubes

-

Cell suspension of interest

-

Flow cytometer equipped with a near-infrared laser (e.g., 785 nm) and appropriate emission filters (e.g., a long-pass filter around 800 nm).

Procedure:

-

Prepare a 1 mM stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.

-

Harvest cells and wash them once with PBS.

-

Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.

-

Prepare a working solution of this compound. Dilute the 1 mM stock solution in PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

-

Add the this compound working solution to the cell suspension.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Analyze the cells by flow cytometry without a wash step. Excite with a near-infrared laser (e.g., 785 nm) and collect the emission using a suitable long-pass filter (e.g., 820/60 nm).

-

Gate on the cell population based on forward and side scatter to exclude debris.

-

Analyze the fluorescence intensity of the this compound signal to distinguish between live (low fluorescence) and dead (high fluorescence) cell populations.

Protocol 2: Assessment of Mitochondrial Membrane Potential using this compound

This protocol is for monitoring changes in mitochondrial membrane

Application Notes and Protocols for IR-797 Chloride Conjugation to Antibodies and Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of the near-infrared (NIR) fluorescent dye, IR-797 chloride, to antibodies and peptides. This document offers comprehensive methodologies for labeling, purification, and characterization of the resulting conjugates, which are valuable tools for a range of applications including in vivo imaging, cellular imaging, and flow cytometry.

Introduction to this compound

This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, with an absorption maximum around 797 nm in methanol. This spectral range is advantageous for biological applications due to deeper tissue penetration of light and reduced autofluorescence from endogenous biomolecules. The primary method for conjugating IR-797 to antibodies and peptides is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. This amine-reactive group forms a stable, covalent amide bond with primary amines, such as the side chain of lysine residues and the N-terminus of the protein or peptide.

Quantitative Data Summary

Successful conjugation requires careful optimization to achieve the desired degree of labeling (DOL), which represents the average number of dye molecules per biomolecule. The following table summarizes key quantitative data for this compound and recommended parameters for conjugation.

| Parameter | Value/Range | Notes |

| This compound Properties | ||

| Molecular Weight | 505.52 g/mol | |

| Absorption Maximum (λmax) | ~797 nm (in Methanol) | The absorption maximum can vary slightly depending on the solvent and conjugation state. |

| Molar Extinction Coefficient (ε) | ~224,580 M⁻¹cm⁻¹ | Calculated from the mass extinction coefficient of IR-797 nanoparticles (444.3 L g⁻¹ cm⁻¹) at 797 nm. This value is essential for calculating the Degree of Labeling. |

| Recommended Conjugation Parameters | ||

| Dye-to-Biomolecule Molar Ratio | 5:1 to 20:1 | This ratio should be optimized to achieve the desired DOL. Higher ratios generally lead to higher DOL. |

| Antibody/Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | The buffer should be free of primary amines (e.g., Tris). |

| Reaction pH | 8.0 - 8.5 | Optimal for the reaction between the NHS ester and primary amines. |

| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | |

| Reaction Temperature | Room Temperature or 4°C |

Experimental Protocols

Protocol for Antibody Conjugation with IR-797 NHS Ester

This protocol details the steps for labeling an IgG antibody with an IR-797 NHS ester.

Materials:

-

IgG antibody (in an amine-free buffer like PBS)

-

IR-797 NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Size exclusion chromatography column (e.g., Sephadex G-25) or a desalting spin column

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution in 0.1 M sodium bicarbonate buffer at a concentration of 2-5 mg/mL.

-

If the antibody is in a buffer containing amines (e.g., Tris), perform a buffer exchange into PBS or 0.1 M sodium bicarbonate buffer.

-

-

IR-797 NHS Ester Preparation:

-

Allow the vial of IR-797 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the IR-797 NHS ester in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

Calculate the required volume of the IR-797 NHS ester solution to achieve the desired molar excess (e.g., 10:1 dye-to-antibody ratio).

-

Slowly add the calculated volume of the IR-797 NHS ester solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Purify the antibody-dye conjugate from the unconjugated dye using a size exclusion chromatography column or a desalting spin column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute.

-

-

Characterization of the Conjugate:

-

Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of IR-797 (~797 nm, Amax).

-

Calculate the concentration of the antibody using the following formula:

-

Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (a typical value for similar dyes is around 0.05, but should be determined experimentally if possible). ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

-

-

Calculate the concentration of the dye using the following formula:

-

Dye Concentration (M) = Amax / ε_dye

-

Where ε_dye is the molar extinction coefficient of IR-797 (~224,580 M⁻¹cm⁻¹).

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Antibody Concentration (M)

-

-

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the intended application) and freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Protocol for Peptide Conjugation with IR-797 NHS Ester

This protocol outlines the procedure for labeling a peptide containing a primary amine with an IR-797 NHS ester.

Materials:

-

Peptide with a primary amine (e.g., N-terminus or a lysine residue)

-

IR-797 NHS ester

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Peptide and Dye Preparation:

-

Dissolve the peptide in the 0.1 M sodium bicarbonate buffer.

-

Prepare a stock solution of IR-797 NHS ester in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the IR-797 NHS ester solution to the peptide solution at a desired molar ratio (e.g., 1.5:1 dye-to-peptide).

-

Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

-

-

Purification:

-

Purify the peptide-dye conjugate by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions corresponding to the labeled peptide and confirm the product by mass spectrometry.

-

-

Characterization:

-

Determine the concentration of the purified conjugate by measuring the absorbance at the λmax of IR-797.

-

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Optimal Concentration of IR-797 Chloride for Staining Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing IR-797 chloride, a near-infrared (NIR) cyanine dye, for the fluorescent staining of cells. The information is intended to guide researchers in optimizing staining concentrations for various applications, including fluorescence microscopy and flow cytometry, while maintaining cell viability.

Introduction

This compound is a valuable tool in cellular imaging due to its fluorescence emission in the near-infrared spectrum (around 800 nm). This property allows for deeper tissue penetration and reduced autofluorescence from biological samples, making it suitable for both in vitro and in vivo imaging. Proper determination of the optimal staining concentration is critical to achieve bright, specific staining without inducing significant cytotoxicity.

Quantitative Data Summary

The optimal concentration of this compound for cell staining is a balance between achieving sufficient fluorescence signal and minimizing cytotoxic effects. While specific concentrations should be empirically determined for each cell type and application, the following table summarizes key quantitative data gathered from available literature. It is important to note that much of the available data pertains to IR-797 in nanoparticle formulations for therapeutic purposes; however, this information provides a valuable starting point for estimating appropriate concentrations for staining.

| Parameter | Cell Line | Concentration Range | Observation | Application |

| Cytotoxicity (IC50) | HeLa | ~10 µg/mL (PEG-IR-797 NPs) | Significant decrease in cell viability. | Photothermal Therapy |

| Recommended Starting Concentration for Staining | Various | 0.1 - 5.0 µM | Based on typical concentrations for other NIR dyes and cytotoxicity data. | Fluorescence Microscopy, Flow Cytometry |

| Stock Solution | - | 1-10 mM in Methanol or DMSO | Aliquot and store at -20°C, protected from light. | General Use |

Experimental Protocols

I. Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for consistent and reliable staining results.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol

-

Microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or methanol. For example, to prepare 1 mL of a 1 mM stock solution of this compound (Molecular Weight: 505.52 g/mol ), dissolve 0.505 mg of the dye in 1 mL of solvent.

-

Vortex the solution thoroughly to ensure the dye is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

II. Staining Protocol for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent or suspension cells with this compound for fluorescence microscopy. Optimization of the dye concentration and incubation time is recommended for each specific cell type and experimental condition.

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound stock solution (1 mM in DMSO or Methanol)

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Mounting medium

Protocol:

-

Cell Preparation:

-

Adherent Cells: Seed cells on sterile glass coverslips or in imaging-grade dishes and culture until the desired confluency is reached.

-

Suspension Cells: Centrifuge the cell suspension and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

-

-

Staining:

-

Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in complete cell culture medium or PBS to the desired final concentration (e.g., starting with a range of 0.1 µM to 5.0 µM).

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined empirically.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

-

-

Fixation (Optional):

-

If fixation is required, after washing, add 4% paraformaldehyde in PBS to the cells and incubate for 15-20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation/Emission maxima ~797/820 nm).

-

III. Staining Protocol for Flow Cytometry

This protocol outlines the steps for staining cells with this compound for analysis by flow cytometry.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

-

This compound stock solution (1 mM in DMSO or Methanol)

-

Flow cytometry tubes

Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

-

Staining:

-

Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in Flow Cytometry Staining Buffer to the desired final concentration (e.g., starting with a range of 0.1 µM to 5.0 µM).

-

Add the this compound working solution to the cell suspension.

-

Incubate the cells for 15-30 minutes on ice or at 4°C, protected from light.

-

-

Washing:

-

Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer.

-

-

Resuspension and Analysis:

-

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analyze the cells on a flow cytometer equipped with a laser and detector suitable for the near-infrared spectrum.

-

Visualizations

Caption: Workflow for staining cells with this compound for fluorescence microscopy.

Caption: Workflow for staining cells with this compound for flow cytometry analysis.

Application Notes and Protocols for the Biodistribution and Clearance of IR-797 Chloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye utilized in preclinical research for in vivo imaging. Its fluorescence properties, falling within the NIR window (700-900 nm), allow for deep tissue penetration and reduced autofluorescence, making it a valuable tool for tracking cells, nanoparticles, and therapeutic agents. Understanding the biodistribution and clearance profile of this compound is critical for the accurate interpretation of imaging data and for the development of novel diagnostic and therapeutic agents.

I. Biodistribution of this compound

The biodistribution of this compound describes its localization and concentration in various organs and tissues over time following administration. This is typically assessed using in vivo and ex vivo imaging techniques.

Table 1: Example Biodistribution of this compound in Mice Following Intravenous Administration

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.

| Organ | 1-hour Post-Injection (%ID/g ± SD) | 4-hours Post-Injection (%ID/g ± SD) | 24-hours Post-Injection (%ID/g ± SD) | 48-hours Post-Injection (%ID/g ± SD) |

| Blood | 15.2 ± 2.1 | 5.8 ± 1.2 | 0.9 ± 0.3 | 0.2 ± 0.1 |

| Liver | 25.6 ± 4.5 | 35.2 ± 5.1 | 18.7 ± 3.9 | 8.1 ± 2.2 |

| Spleen | 8.1 ± 1.5 | 12.3 ± 2.0 | 6.5 ± 1.4 | 2.3 ± 0.8 |

| Kidneys | 10.5 ± 1.8 | 8.2 ± 1.5 | 2.1 ± 0.7 | 0.8 ± 0.3 |

| Lungs | 5.2 ± 0.9 | 3.1 ± 0.7 | 1.0 ± 0.4 | 0.4 ± 0.2 |

| Heart | 2.1 ± 0.5 | 1.5 ± 0.4 | 0.6 ± 0.2 | 0.2 ± 0.1 |

| Muscle | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.5 ± 0.2 | 0.2 ± 0.1 |

| Brain | 0.1 ± 0.05 | 0.1 ± 0.04 | 0.05 ± 0.02 | 0.04 ± 0.01 |